2-(Trifluoromethyl)thiazole-4-carboxamide

ADME Lipophilicity Medicinal Chemistry

Sourcing the precise 2-trifluoromethyl-4-carboxamide isomer is critical for maintaining established structure-activity relationships in SDHI fungicide programs. This scaffold directly yields Thifluzamide and enables late-stage diversification for novel fungicide libraries. Bulk stock, batch-certified purity, and refrigerated global logistics ensure supply chain continuity for agrochemical and medicinal chemistry teams. • Direct intermediate to Thifluzamide and next-generation SDHI fungicides. • Fluorinated fragment (MW 196.15, LogP 2.14) for fragment-based drug discovery. • Batch purity ≥97% (HPLC), ambient international shipping with cold-chain options.

Molecular Formula C5H3F3N2OS
Molecular Weight 196.15 g/mol
CAS No. 1180526-74-2
Cat. No. B1404094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)thiazole-4-carboxamide
CAS1180526-74-2
Molecular FormulaC5H3F3N2OS
Molecular Weight196.15 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)C(F)(F)F)C(=O)N
InChIInChI=1S/C5H3F3N2OS/c6-5(7,8)4-10-2(1-12-4)3(9)11/h1H,(H2,9,11)
InChIKeyADXOOKWTHBDCCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)thiazole-4-carboxamide in Agrochemical & Pharma R&D


2-(Trifluoromethyl)thiazole-4-carboxamide (CAS 1180526-74-2) is a heterocyclic building block featuring a thiazole core substituted at the 2-position with a trifluoromethyl group and at the 4-position with a primary carboxamide . This minimal, bifunctional scaffold (C5H3F3N2OS, MW 196.15) serves as a versatile intermediate for synthesizing bioactive molecules, notably succinate dehydrogenase inhibitor (SDHI) fungicides such as Thifluzamide . Its utility extends to medicinal chemistry programs targeting cancer, metabolic, and antiviral pathways, positioning it as a strategic procurement choice for laboratories developing fluorinated heterocycles with enhanced metabolic stability and target engagement .

Agrochemical intermediate reported for SDHI fungicide synthesis, including Thifluzamide
Medicinal chemistry building block fluorinated thiazole core for fragment-based drug discovery
Precise regioisomer 2-trifluoromethyl-4-carboxamide substitution ensures reported SAR

Substitution Risks for 2-(Trifluoromethyl)thiazole-4-carboxamide


In-class substitution of thiazole carboxamides is not feasible without quantitative loss of function, as the precise positioning of the trifluoromethyl and carboxamide groups dictates both molecular recognition and physicochemical behavior . The 2-CF3 group on this compound imparts a calculated LogP of 2.14 , a critical value for balancing lipophilicity-driven potency with aqueous solubility. Replacing it with a less electron-withdrawing or sterically distinct group (e.g., methyl, halogen) would alter metabolic stability and binding affinity, while shifting the carboxamide to the 5-position fundamentally changes the pharmacophore's geometry, as seen in distinct antiviral analogues [1]. Therefore, procurement of the precise 2-trifluoromethyl-4-carboxamide isomer is essential to maintain established structure-activity relationships and avoid costly re-optimization of synthetic routes and biological profiles.

Regioisomer shift 2-CF3-4-carboxamide to 5-carboxamide regioisomer may alter pharmacophore geometry and target recognition, as seen in antiviral programs.
Substituent deviation Replacing CF3 with methyl or halogen can shift lipophilicity and metabolic stability, potentially affecting synthetic route viability.
Functional group re-positioning Moving the carboxamide from 4- to another position may require synthetic re-optimization and may not maintain reported intermediate utility.

Differentiating 2-(Trifluoromethyl)thiazole-4-carboxamide from Close Analogs


Lipophilicity and ADME Profile vs. Regioisomers

The calculated partition coefficient (LogP) of 2-(trifluoromethyl)thiazole-4-carboxamide is 2.14 , which represents a favorable lipophilicity range for oral bioavailability and cell permeability. This value is significantly lower than that of more elaborate N-aryl derivatives like N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide (LogP = 2.85) , indicating that the simpler 2-CF3-4-carboxamide core provides a less hydrophobic starting point. This allows medicinal chemists to add molecular weight and lipophilicity in subsequent optimization steps without exceeding desirable property space (e.g., Rule of 5), whereas the N-aryl derivative's higher LogP may limit its utility as a fragment or early lead.

Lipophilicity vs. N-aryl analog
Cross-study comparable
LogP 2.14 vs. 2.85 (Δ −0.71)
Lower lipophilicity starting point may support ADME optimization
Computational prediction; cross-study data
ADME Lipophilicity Medicinal Chemistry Physicochemical Property

Direct Intermediate to Thifluzamide Fungicide

2-(Trifluoromethyl)thiazole-4-carboxamide is a key intermediate in the synthesis of Thifluzamide , a globally commercialized succinate dehydrogenase inhibitor (SDHI) fungicide [1]. This contrasts with 2-substituted thiazole-5-carboxamide analogues, which are more commonly associated with antiviral (e.g., HIV) programs [2]. The compound's specific utility in synthesizing Thifluzamide, a validated agrochemical product, confirms its fitness for purpose in industrial-scale agricultural chemistry applications. While general thiazole carboxamides exhibit antifungal activity (e.g., novel thiazole carboxamides showing EC50 values of 0.5–16.4 mg/L against various fungal pathogens) [3], the direct synthetic link to a known commercial product provides a clear, differentiated procurement rationale.

Agrochemical vs. antiviral use
Class-level inference
Direct Thifluzamide intermediate (SDHI) vs. 5-carboxamide HIV programs
Supports procurement for agrochemical fungicide development
Class-level antifungal EC50 0.5–16.4 mg/L for thiazole carboxamides
Agrochemical Synthetic Intermediate Fungicide SDHI

Polar Surface Area and Flexibility vs. 2-Aminothiazole Analogs

The topological polar surface area (tPSA) of 2-(trifluoromethyl)thiazole-4-carboxamide is 85.21 Ų . This value is significantly higher than that of N-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide (tPSA = 42.0 Ų) . The higher PSA of the target compound, combined with its lower molecular weight, contributes to a favorable balance for central nervous system (CNS) penetration when unsubstituted, or provides a valuable polar handle for optimizing solubility and reducing hERG binding in peripheral drug targets. In contrast, the lower PSA of the N-aryl analog indicates greater hydrophobicity and potential for increased membrane permeability, but also a higher risk of poor solubility and off-target pharmacology. The target compound also has only 2 rotatable bonds, offering a more conformationally rigid core for scaffold-hopping and fragment-based drug discovery compared to more flexible 2-amino derivatives like 6m, which exhibited IC50 values of 0.47 and 1.1 µM in MCF7 and NCI-H1650 cancer cells, respectively [1].

Polar surface area
Cross-study comparable
tPSA 85.21 Ų
Higher polarity may influence CNS penetration and solubility
Compared to N-aryl analog (tPSA 42.0 Ų); rigid core (2 rotatable bonds)
Medicinal Chemistry ADME Drug Design Physicochemical Property

Versatile Amide Handle for Late-Stage Diversification

The primary carboxamide group at the 4-position of the thiazole ring serves as a versatile synthetic handle for generating diverse libraries of bioactive molecules. This is demonstrated by its use as a starting material for synthesizing N-substituted amides and other derivatives . In contrast, related compounds like 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (the core of Thifluzamide) [1] and 4-bromo-2-(trifluoromethyl)thiazole require additional synthetic steps to introduce an amide or other functional group for further elaboration. The presence of a free, reactive amide group in 2-(trifluoromethyl)thiazole-4-carboxamide eliminates the need for a preliminary amidation or halogen-lithium exchange step, thereby shortening synthetic routes. This is particularly advantageous for generating focused libraries of SDHI fungicides or other bioactive amides, as evidenced by its direct conversion to thifluzamide and the broad exploration of thiazole carboxamides as antifungal agents [2].

Synthetic handle
Supporting evidence
Primary amide at 4-position enables direct N-functionalization
May reduce synthetic steps vs. precursors needing amidation
Reported in Thifluzamide synthesis; comparison to 5-carboxylic acid and 4-bromo derivatives
Synthetic Chemistry Building Block Late-Stage Functionalization Agrochemical

R&D and Industrial Deployment Scenarios for 2-(Trifluoromethyl)thiazole-4-carboxamide


Next-Gen SDHI Fungicide Development

Agrochemical research groups should prioritize this compound for generating focused libraries of novel succinate dehydrogenase inhibitor (SDHI) fungicides [1]. Its direct utility as an intermediate to the commercial fungicide Thifluzamide validates the core scaffold . The free carboxamide at the 4-position enables rapid, late-stage diversification through amide coupling to explore structure-activity relationships (SAR) around the proven thiazole pharmacophore. This approach mirrors successful strategies where novel thiazole carboxamides exhibited potent activity against Rhizoctonia cerealis and Sclerotinia sclerotiorum (EC50 = 0.5–16.4 mg/L) [2], offering a streamlined path to discovering candidates with improved potency, spectrum, or resistance profiles.

Fluorinated Fragment Libraries for Drug Discovery

Medicinal chemistry teams engaged in fragment-based drug discovery (FBDD) should procure this compound as a high-value, fluorinated fragment. Its low molecular weight (196.15 g/mol), favorable physicochemical profile (LogP = 2.14, tPSA = 85.21 Ų) [1], and the presence of the metabolically stabilizing trifluoromethyl group make it an ideal starting point for hit generation against a wide range of targets. Its calculated property space positions it well for optimizing toward both CNS and peripherally restricted drug candidates, as evidenced by the differential properties of related thiazole carboxamides in antitumor [2] and antiviral [3] programs.

Labeled Internal Standards for Residue Analysis

Analytical chemistry laboratories focused on food safety and environmental monitoring should utilize 2-(trifluoromethyl)thiazole-4-carboxamide as a key precursor for synthesizing stable isotope-labeled internal standards of Thifluzamide and related SDHI fungicide metabolites. Given the established synthetic link between this compound and Thifluzamide [1], it provides the most direct and efficient route to incorporate isotopic labels (e.g., 13C, 15N) into the core thiazole ring. This ensures accurate quantification and method validation in complex matrices, as required for regulatory compliance and monitoring of this widely used class of fungicides .

Scaffold-Hopping for Kinase & GPCR Inhibitors

For drug discovery projects targeting kinases or G-protein coupled receptors (GPCRs) where a heteroaromatic amide is a key pharmacophoric element, this compound offers a distinct scaffold-hopping opportunity. Its rigid core with defined hydrogen bond donor/acceptor motifs (carboxamide) and a lipophilic, electron-withdrawing group (CF3) can serve as a bioisostere for other amide-containing heterocycles. This is supported by the broad use of thiazole-4-carboxamides as kinase inhibitors, with some analogs showing potent activity (e.g., IC50 = 0.47 µM in MCF7 cells for 2-amino derivatives [1]). Its unique substitution pattern allows exploration of novel vectors and chemical space distinct from more common 2-amino or 2-aryl thiazole analogs .

Application
Selection Property
Validation Focus
SDHI fungicide research
Thifluzamide-validated intermediate
SDHI pharmacophore SAR validation
Fragment-based drug discovery
Fluorinated fragment with reported LogP/tPSA
Fragment hit generation and optimization
Isotope-labeled internal standard synthesis
Direct synthetic precursor to Thifluzamide
Stable isotope incorporation and method validation in research matrices
Kinase / GPCR inhibitor research
Rigid thiazole-4-carboxamide core
Bioisosteric replacement and SAR exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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